Lopinavir Impurity T

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

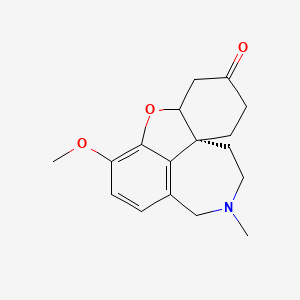

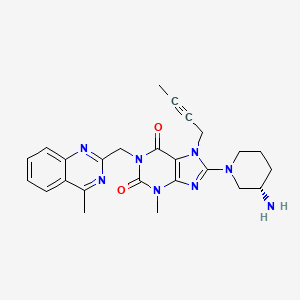

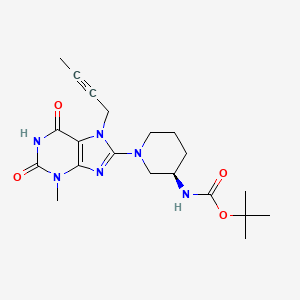

Lopinavir Impurity T is an impurity of Lopinavir, a selective HIV protease inhibitor . It has a molecular formula of C57H66N4O7 and a molecular weight of 919.16 .

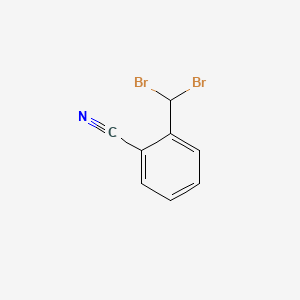

Synthesis Analysis

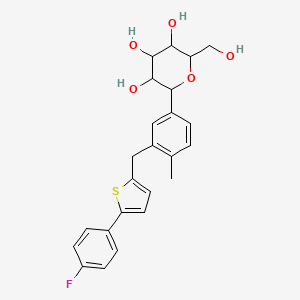

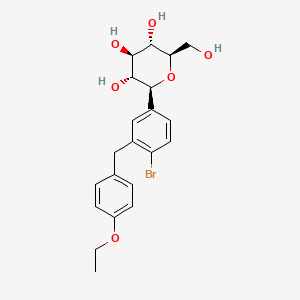

During the manufacturing process of Lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in these studies .Molecular Structure Analysis

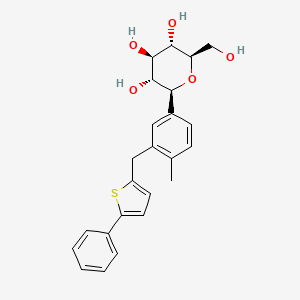

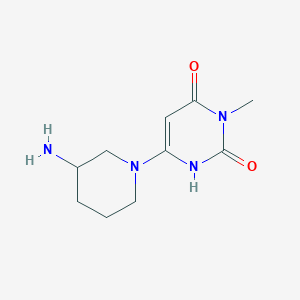

The molecular structure of Lopinavir Impurity T is complex and detailed analysis would require advanced techniques such as LC-MS . The structure is flexible, with 4 chiral centers, and possesses the potential to undergo extensive inter- and intramolecular hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involved in the formation of Lopinavir Impurity T are complex and occur during the manufacturing process of Lopinavir . These reactions are monitored and controlled to ensure the quality of the final product .Wissenschaftliche Forschungsanwendungen

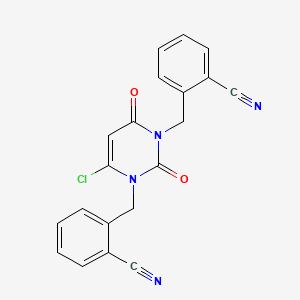

Analytical Methodologies for Lopinavir/Ritonavir

Lopinavir, often used with ritonavir against HIV infection, has gained attention for its potential against COVID-19. Analytical methodologies for these drugs are crucial for understanding their impurity profiles, which include Lopinavir Impurity T. Chromatographic methods are commonly used for analysis, with a need for simpler and faster methods for impurity assessment (Velozo et al., 2021).

Quantitative Analysis in Pharmaceutical Formulations

A novel liquid chromatographic method was developed for the quantitation of lopinavir in the presence of its potential impurities, including Lopinavir Impurity T. This method is essential for the quality control in pharmaceutical formulations, ensuring the safe and effective use of the drug (Seshachalam et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies of lopinavir, including the analysis of its impurities, provide insights into the drug's behavior in the human body. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes (van der Leur et al., 2006).

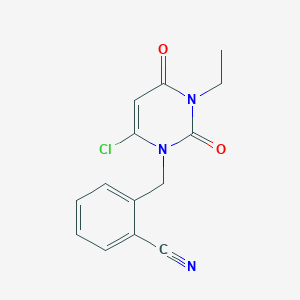

Impurity Profile in Stability Studies

The stability of lopinavir, including its impurities, is a critical aspect of pharmaceutical research. Stability studies help in understanding how storage conditions and other factors affect the drug and its impurities over time, which is essential for ensuring drug safety and efficacy (Kakadiya et al., 2011).

Impurity Structural Analysis

Analyzing the structure of lopinavir impurities, such as Lopinavir Impurity T, using techniques like NMR and MS, provides detailed information about the impurity's chemical structure. This knowledge is vital for the development of analytical methods and for understanding the impurities' potential impact on drug safety and efficacy (Devi et al., 2007).

Application in Treatment Strategies

Research into the application of lopinavir/ritonavir for treating diseases like COVID-19 also involves understanding its impurities. This research is significant for developing effective treatment strategies and understanding the drug's broader applicability (Costanzo et al., 2020).

Eigenschaften

CAS-Nummer |

1797024-56-6 |

|---|---|

Produktname |

Lopinavir Impurity T |

Molekularformel |

C57H66N4O7 |

Molekulargewicht |

919.16 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.